4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13N3O4S It is known for its unique structure, which includes a nitro group, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, basic conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: 4-amino-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Substitution: Various substituted sulfonamides
Oxidation: 4-carboxy-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Scientific Research Applications
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(pyridin-2-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 4-methyl-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridin-2-ylmethyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The nitro group enhances its reactivity in reduction and substitution reactions, while the pyridin-2-ylmethyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-10-5-6-12(8-13(10)16(17)18)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKIJDJKWDBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385735 |
Source
|
Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-00-1 |
Source
|
Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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